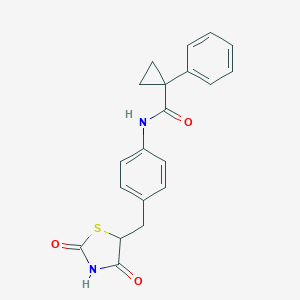

DN-108

Beschreibung

Eigenschaften

CAS-Nummer |

195604-21-8 |

|---|---|

Molekularformel |

C20H18N2O3S |

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]-1-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C20H18N2O3S/c23-17-16(26-19(25)22-17)12-13-6-8-15(9-7-13)21-18(24)20(10-11-20)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,24)(H,22,23,25) |

InChI-Schlüssel |

FTRMOJIRMFXZJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |

Synonyme |

5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione DN 108 DN-108 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Identity of DN-108 Unclear, Multiple Drug Candidates Designated "108"

The specific compound "DN-108" does not appear in publicly available scientific literature or clinical trial databases. However, several investigational drugs are identified by the numeric designation "108," each with a distinct mechanism of action. Without further clarification, it is not possible to provide a specific, in-depth technical guide. This report summarizes the available information on various "108" compounds to aid researchers, scientists, and drug development professionals in identifying the molecule of interest.

The following sections detail the mechanisms of action and available data for several compounds designated with "108".

IO-108: A Myeloid Checkpoint Inhibitor Targeting LILRB2

IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2][3] This receptor is primarily expressed on myeloid cells and is associated with immune suppression in the tumor microenvironment.[1]

Mechanism of Action:

IO-108 functions as a myeloid checkpoint inhibitor.[1] It blocks the interaction of LILRB2 with its ligands, which include HLA-G, ANGPTL2, SEMA4A, and CD1d.[1][4] This blockade is designed to reprogram immune-suppressive myeloid cells to a pro-inflammatory phenotype, thereby enhancing anti-tumor T-cell responses.[1][4] In vitro studies have shown that IO-108 treatment of primary immune cells leads to increased pro-inflammatory responses and enhanced antigen-presenting cell phenotypes.[1]

Clinical Development:

IO-108 has been evaluated in a Phase 1 clinical trial (NCT05054348) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[2][3] The trial demonstrated that IO-108 was well-tolerated and showed signs of clinical activity, including a durable complete response in a patient with Merkel cell carcinoma treated with monotherapy.[2][3]

Quantitative Data Summary:

| Parameter | Value | Context | Source |

| Dose Escalation (Monotherapy) | 60 mg, 180 mg, 600 mg, 1,800 mg Q3W | Phase 1 Clinical Trial | [2] |

| Dose Escalation (Combination with Pembrolizumab) | 180 mg to 1,800 mg Q3W | Phase 1 Clinical Trial | [2] |

| Receptor Occupancy | Full receptor occupancy at doses ≥600 mg | Peripheral Blood | [2][3] |

| Overall Response Rate (Monotherapy) | 9% (1/11) | Phase 1 Clinical Trial | [2][3] |

| Overall Response Rate (Combination) | 23% (3/13) | Phase 1 Clinical Trial | [2][3] |

Experimental Protocols:

Detailed experimental protocols for the Phase 1 trial can be found in the clinical trial registration (NCT05054348) and related publications. The study utilized a modified Toxicity Probability Interval (mTPI) method for dose escalation.[2] Safety and tolerability were the primary objectives, assessed by the incidence of treatment-emergent adverse events.[2][3]

Signaling Pathway and Experimental Workflow:

Caption: Mechanism of action of IO-108, a LILRB2 antagonist.

GI-108: A Bispecific Fusion Protein for Cancer Immunotherapy

GI-108 is a bispecific fusion protein that combines a CD73-targeting antibody with a modified interleukin-2 (B1167480) (IL-2) variant.[5] This investigational immunotherapy is designed to overcome immune suppression in "cold" tumors, which are characterized by low immune cell infiltration.[5]

Mechanism of Action:

GI-108 has a dual mechanism of action:

-

CD73 Inhibition: The anti-CD73 component blocks the activity of the CD73 ectoenzyme, which is responsible for converting AMP to adenosine. Adenosine in the tumor microenvironment is a potent immunosuppressive molecule. By inhibiting its production, GI-108 aims to reduce adenosine-mediated immune evasion.[5]

-

IL-2 Receptor Agonism: The modified IL-2 variant selectively activates CD8+ T cells (cytotoxic lymphocytes), which are key effectors of the anti-tumor immune response.[5]

This combination is intended to revive immune responses in tumors that are resistant to conventional checkpoint inhibitors.[5]

Preclinical and Clinical Development:

Preclinical studies have shown that GI-108 can increase CD8+ T cell activation and lead to tumor regression in mouse models.[5] A Phase 1/2a clinical trial is currently underway to evaluate the safety and efficacy of GI-108 in patients with advanced or metastatic solid tumors, including non-small cell lung cancer and pancreatic cancer.[5][6]

Quantitative Data Summary:

| Parameter | Value | Context | Source |

| CD8+ T cell activation | 8.6-fold increase over oleclumab | In vitro study | [5] |

Signaling Pathway:

Caption: Dual mechanism of action of the bispecific fusion protein GI-108.

Other Investigational Drugs Designated "108"

Several other compounds with the "108" designation have been identified:

-

RG 108: A non-nucleoside DNA methyltransferase (DNMT) inhibitor. It has an IC50 of 115 nM for DNMT1 and has been shown to reactivate epigenetically silenced tumor suppressor genes in cancer cell lines.

-

DTS-108: A prodrug of SN-38, a topoisomerase I inhibitor.[7] SN-38 is covalently linked to a peptide vector via an esterase-sensitive linker, allowing for targeted release of the active drug.[7]

-

MB-108: A second-generation oncolytic herpes simplex virus type 1 (HSV-1).[8][9] It is being investigated for the treatment of malignant glioma and works by infecting tumor cells and recruiting an immune response.[8][9]

-

DBPR108 (Prusogliptin): A highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[10]

-

IDP-108: A topical formulation for the treatment of onychomycosis (nail fungus).[11] Its specific mechanism of action is not detailed in the available search results.

Logical Relationship of "108" Compounds:

Caption: Possible identities of "this compound" based on public information.

The designation "this compound" is ambiguous. Researchers seeking information on this compound should first verify the correct name and developer. The information provided in this summary offers a starting point for identifying the specific "108" compound of interest. Once the correct compound is identified, a more targeted and in-depth search for technical data and experimental protocols can be conducted.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. GI Innovation wins US patent for dual-action IL-2 therapy targeting cold tumors < Bio < Article - KBR [koreabiomed.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Pharmacokinetics and safety of DTS-108, a human oligopeptide bound to SN-38 with an esterase-sensitive cross-linker in patients with advanced malignancies: a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. onclive.com [onclive.com]

- 10. Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

In-depth Technical Guide on DN-108: A Substance Not Found in Public Scientific Databases

A thorough investigation into the chemical identifier "DN-108" has revealed no specific, publicly documented chemical compound corresponding to this designation within prominent chemical and life sciences databases. The search for its chemical structure, properties, and associated experimental data did not yield information pertinent to a singular molecular entity for an audience of researchers and drug development professionals.

Instead, the identifier "this compound" appears in various unrelated contexts, most notably as product codes for industrial solvents and cleaning agents. For instance, "DN 108" is described as a cleaning compound with a high flash point used for dissolving paints and inks[1]. Similarly, safety data sheets are available for products labeled "DS - 108," which are described as combustible liquids or cleaning solvents[2][3].

It is possible that "this compound" is a typographical error or a non-standard internal designation. Several investigational drugs in development bear similar names, which could be the intended subject of interest:

-

IO-108 : An antagonist antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), an immune checkpoint on myeloid cells. Developed by Immune-Onc Therapeutics, IO-108 is being investigated as a cancer immunotherapy[4][5][6][7]. It is a fully human IgG4 monoclonal antibody designed to block the interaction of LILRB2 with its ligands, thereby promoting pro-inflammatory responses and enhancing anti-tumor immunity[4].

-

AT-108 : A gene therapy candidate developed by Asgard Therapeutics. It is designed to reprogram tumor cells directly into antigen-presenting dendritic cells, thereby inducing a personalized anti-tumor immune response[8].

-

GI-108 : A bispecific fusion protein (anti-CD73-IgG4 Fc-IL-2v) under development by GI Innovation, Inc., for the treatment of advanced or metastatic solid tumors[9].

-

IDP-108 : A topical formulation that was investigated in a clinical trial for the treatment of onychomycosis (toenail fungus)[10].

Given the lack of specific public information on a chemical compound named "this compound," it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information are advised to verify the exact identifier of the compound of interest. If the intended subject is one of the investigational drugs mentioned above, a more targeted search using the correct designation will be necessary to obtain accurate and relevant technical information.

References

- 1. socomore.com [socomore.com]

- 2. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 3. bullfrogproducts.ca [bullfrogproducts.ca]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. asgardthx.com [asgardthx.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to the Synthesis of DN-108 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

DN-108, chemically known as 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione, is a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist with promising antidiabetic properties. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established organic chemistry principles and analogous reactions found in the scientific literature. Detailed, step-by-step experimental protocols are presented to facilitate its synthesis in a laboratory setting. Furthermore, this guide explores potential derivatization strategies to generate novel analogues of this compound for further structure-activity relationship (SAR) studies and drug discovery efforts. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Thiazolidinediones (TZDs) are a class of oral antidiabetic agents that improve insulin (B600854) sensitivity and are used in the management of type 2 diabetes. This compound is a novel TZD derivative that has demonstrated significant potential in preclinical studies. Its unique structural features, particularly the 1-phenyl-1-cyclopropanecarbonylamino moiety, contribute to its high affinity and selectivity for the PPARγ receptor. This guide outlines a feasible multi-step synthesis of this compound, providing researchers with the necessary information to produce this compound for further investigation.

Proposed Synthesis Pathway for this compound

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Thiazolidine-2,4-dione (TZD) Core: A foundational step for building the final molecule.

-

Synthesis of the Aldehyde Side Chain: Preparation of the key intermediate, 4-(1-phenyl-1-cyclopropanecarbonylamino)benzaldehyde.

-

Assembly and Final Modification: Knoevenagel condensation of the TZD core and the aldehyde side chain, followed by a reduction to yield this compound.

The overall synthetic scheme is depicted below, followed by detailed protocols for each step.

Experimental Protocols

Stage 1: Synthesis of Thiazolidine-2,4-dione (TZD)

The TZD core is synthesized via the condensation of thiourea and chloroacetic acid.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) and chloroacetic acid (1.0 eq) in water.

-

Add concentrated hydrochloric acid (catalytic amount) to the mixture.

-

Heat the reaction mixture to reflux for 8-10 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford thiazolidine-2,4-dione as a white solid.

| Reactant | Molar Eq. | Purity | Expected Yield |

| Thiourea | 1.0 | >98% | 75-85% |

| Chloroacetic Acid | 1.0 | >98% | |

| Conc. HCl | Catalytic |

Table 1: Reactants and expected yield for TZD synthesis.

Stage 2: Synthesis of 4-(1-Phenyl-1-cyclopropanecarbonylamino)benzaldehyde

This stage involves the synthesis of the key aldehyde intermediate through a two-step process.

This precursor can be synthesized from phenylacetonitrile and 1,2-dibromoethane.

Protocol:

-

To a vigorously stirred solution of aqueous sodium hydroxide (B78521) (50%), add triethylbenzylammonium chloride (catalytic amount).

-

Add a mixture of phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) at once.

-

Stir the reaction mixture vigorously for 2 hours at room temperature.

-

The resulting 1-phenyl-1-cyclopropanecarbonitrile is then hydrolyzed by refluxing with a strong acid (e.g., H₂SO₄ or HCl) until the reaction is complete (monitored by TLC).

-

After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield 1-phenyl-1-cyclopropanecarboxylic acid.

| Reactant | Molar Eq. | Purity | Expected Yield |

| Phenylacetonitrile | 1.0 | >98% | 70-80% |

| 1,2-Dibromoethane | 1.5 | >98% | |

| Sodium Hydroxide | Excess | ||

| Triethylbenzylammonium Chloride | Catalytic |

Table 2: Reactants and expected yield for 1-Phenyl-1-cyclopropanecarboxylic Acid synthesis.

The carboxylic acid is converted to its acid chloride and then reacted with 4-aminobenzaldehyde.

Protocol:

-

Convert 1-phenyl-1-cyclopropanecarboxylic acid (1.0 eq) to 1-phenyl-1-cyclopropanecarbonyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) at room temperature.

-

In a separate flask, dissolve 4-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) and cool in an ice bath.

-

Slowly add the freshly prepared 1-phenyl-1-cyclopropanecarbonyl chloride to the 4-aminobenzaldehyde solution.

-

If not using pyridine as the solvent, add a base such as triethylamine (B128534) (1.1 eq) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated to yield 4-(1-phenyl-1-cyclopropanecarbonylamino)benzaldehyde.

| Reactant | Molar Eq. | Purity | Expected Yield |

| 1-Phenyl-1-cyclopropanecarboxylic Acid | 1.0 | >97% | 80-90% |

| Thionyl Chloride/Oxalyl Chloride | 1.1 | >98% | |

| 4-Aminobenzaldehyde | 1.0 | >98% | |

| Pyridine or Triethylamine | 1.1 | >98% |

Table 3: Reactants and expected yield for the amidation reaction.

Stage 3: Assembly and Final Reduction

The TZD core and the aldehyde side chain are condensed to form the benzylidene intermediate.

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve thiazolidine-2,4-dione (1.0 eq) and 4-(1-phenyl-1-cyclopropanecarbonylamino)benzaldehyde (1.0 eq) in toluene.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture, and the product should precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry to obtain 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzylidene)thiazolidine-2,4-dione.

| Reactant | Molar Eq. | Purity | Expected Yield |

| Thiazolidine-2,4-dione | 1.0 | >98% | 85-95% |

| 4-(1-Phenyl-1-cyclopropanecarbonylamino)benzaldehyde | 1.0 | >95% | |

| Piperidine | Catalytic |

Table 4: Reactants and expected yield for the Knoevenagel condensation.

The final step is the reduction of the exocyclic double bond to yield this compound.

Protocol:

-

Dissolve the 5-benzylidene intermediate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

| Reactant | Molar Eq. | Purity | Expected Yield |

| 5-Benzylidene Intermediate | 1.0 | >95% | >90% |

| 10% Palladium on Carbon | Catalytic | ||

| Hydrogen Gas | Excess |

Table 5: Reactants and expected yield for the final reduction step.

Derivatives of this compound

The modular nature of the this compound synthesis allows for the generation of a diverse library of derivatives for SAR studies. Key points for derivatization include:

-

Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the 1-phenyl-1-cyclopropane moiety can modulate the electronic properties and steric bulk of the molecule.

-

Variation of the Cycloalkyl Group: The cyclopropyl (B3062369) group can be replaced with other small cycloalkanes (e.g., cyclobutyl, cyclopentyl) to probe the importance of this ring size for receptor binding.

-

Alterations to the Linker: The amide linker can be replaced with other functional groups, such as esters, ethers, or sulfonamides, to investigate the role of the linker in the compound's activity.

-

Substitution on the TZD Core: The nitrogen atom of the thiazolidinedione ring can be alkylated or acylated to introduce additional functional groups.

The DNMT Inhibitor RG108: A Comprehensive Technical Guide to its Involvement in Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG108, a non-nucleoside small molecule, is a potent inhibitor of DNA methyltransferases (DNMTs). Its primary mechanism of action involves the direct, non-covalent binding to the active site of DNMTs, which physically obstructs the catalytic pocket and prevents the transfer of methyl groups to cytosine residues in DNA. This inhibition of DNA methylation leads to the reactivation of epigenetically silenced genes, including critical tumor suppressor genes, without the cytotoxicity associated with nucleoside-based DNMT inhibitors. This technical guide provides an in-depth analysis of the key signaling pathways modulated by RG108, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its cellular effects.

Core Mechanism of Action

RG108 functions as a direct inhibitor of DNA methyltransferases, with a reported IC50 of 115 nM in vitro.[1][2] Unlike nucleoside analogs that require incorporation into the DNA, RG108 is a non-nucleoside inhibitor that blocks the enzyme's active site.[1] This leads to a passive demethylation of the genome during DNA replication, resulting in the re-expression of genes previously silenced by hypermethylation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of RG108 from various studies.

Table 1: Inhibitory Concentrations of RG108

| Target/Process | Cell Line/System | IC50 | Reference |

| DNA Methyltransferase (DNMT) | in vitro | 115 nM | [1][2] |

| Cell Proliferation | Eca-109 (Esophageal Cancer) | 70 µM | |

| Cell Proliferation | TE-1 (Esophageal Cancer) | 75 µM |

Table 2: Effects of RG108 on Cellular Processes

| Cellular Process | Cell Line | RG108 Concentration | Observed Effect | Reference |

| Global DNA Methylation | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 50 µM | 42% loss of global DNA methylation | |

| DNMT Activity | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 50 µM | 75% decrease in DNMT activity | |

| Apoptosis | Eca-109 and TE-1 cells (Esophageal Cancer) | 25 µM (in combination with 6 Gy irradiation) | Significant enhancement of apoptosis | [3] |

| Cell Cycle | Eca-109 and TE-1 cells (Esophageal Cancer) | 25 µM (in combination with 6 Gy irradiation) | Enhanced G2/M phase arrest | [3] |

| Gene Expression (NANOG, OCT4) | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 50 µM | Upregulation | |

| Gene Expression (CD105) | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 50 µM | ~2.5-fold upregulation | [4] |

| Gene Expression (Bcl-2) | Eca-109 and TE-1 cells (Esophageal Cancer) | 25 µM | Downregulation | [3] |

| Gene Expression (Bax) | Eca-109 and TE-1 cells (Esophageal Cancer) | 25 µM | Upregulation | [3] |

Signaling Pathways Modulated by RG108

Apoptosis Pathway

RG108 has a profound impact on the apoptotic signaling pathway, often in a context-dependent manner. In cancer cells, RG108 promotes apoptosis, thereby contributing to its anti-tumor effects. This is achieved, in part, by altering the expression of key apoptosis-regulating genes. Specifically, RG108 has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Conversely, in non-cancerous contexts such as noise-induced hearing loss, RG108 has demonstrated a protective role by attenuating apoptosis. This suggests that the effect of RG108 on apoptosis is intricately linked to the specific cellular environment and the underlying epigenetic landscape.

References

In-Depth Technical Guide: DN-108 (Likely RG 108) - Biological Targets and Binding Affinity

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "DN-108." The following guide is based on the strong possibility of a typographical error and focuses on RG 108 , a well-researched compound with a similar designation. RG 108 is a non-nucleoside DNA methyltransferase (DNMT) inhibitor. Should "this compound" be an internal or otherwise undisclosed compound name, its biological targets and binding affinity are not in the public domain.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological targets, binding affinity, and relevant experimental methodologies for RG 108.

Core Biological Target and Mechanism of Action

RG 108 is a small molecule inhibitor that directly targets DNA methyltransferases (DNMTs) . DNMTs are a family of enzymes responsible for adding methyl groups to DNA, a key epigenetic modification that often leads to gene silencing. By inhibiting DNMTs, RG 108 can lead to the demethylation of DNA and the reactivation of tumor suppressor genes that have been silenced in cancer cells.[1][2][3]

The primary mechanism of action for RG 108 is the non-covalent, reversible inhibition of DNMT activity. It is believed to block the active site of the enzyme, preventing it from binding to its DNA substrate.[1][2]

Quantitative Binding Affinity

The binding affinity of RG 108 for its primary target has been determined through in vitro enzyme inhibition assays. The most commonly cited value is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | Binding Affinity (IC50) | Reference |

| RG 108 | DNA Methyltransferase 1 (DNMT1) | In vitro enzyme activity assay | 115 nM | [2][4] |

Signaling Pathway

RG 108's mechanism of action impacts the fundamental process of DNA methylation and gene expression. The following diagram illustrates the signaling pathway affected by RG 108.

Experimental Protocols

While specific, detailed protocols for every experiment involving RG 108 are proprietary to the conducting laboratories, the general methodologies can be outlined based on standard biochemical and cell-based assays.

In Vitro DNMT Activity/Inhibition Assay

This type of assay is crucial for determining the IC50 value of an inhibitor like RG 108.

Objective: To quantify the inhibitory effect of RG 108 on the enzymatic activity of a purified DNMT enzyme (e.g., recombinant human DNMT1).

General Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the DNMT enzyme, a DNA substrate (often a synthetic oligonucleotide with CpG sites), and the methyl donor S-adenosyl-L-[methyl-³H]methionine.

-

Inhibitor Addition: Varying concentrations of RG 108 (and a vehicle control, typically DMSO) are added to the reaction mixtures.

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the methylation reaction to occur.

-

Quantification of Methylation: The amount of incorporated radiolabeled methyl groups into the DNA substrate is measured. This can be done by methods such as scintillation counting after separating the DNA from the unincorporated methyl donor.

-

Data Analysis: The percentage of inhibition at each RG 108 concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular DNA Methylation Assay

This assay assesses the ability of RG 108 to reduce global DNA methylation within cultured cells.

Objective: To determine the effect of RG 108 treatment on the overall methylation status of genomic DNA in a cell line of interest (e.g., a human cancer cell line).

General Procedure:

-

Cell Culture and Treatment: The selected cell line is cultured under standard conditions. Cells are then treated with various concentrations of RG 108 or a vehicle control for a defined period (e.g., 24-72 hours).

-

Genomic DNA Extraction: After treatment, genomic DNA is extracted from the cells using a commercial kit or standard protocols.

-

Quantification of Global Methylation: The total amount of 5-methylcytosine (B146107) (5-mC) in the genomic DNA is quantified. This can be achieved using various methods, such as:

-

ELISA-based methods: These use an antibody specific for 5-mC to quantify the amount of methylated DNA.

-

Liquid chromatography-mass spectrometry (LC-MS/MS): This provides a highly accurate quantification of 5-mC relative to total cytosine.

-

-

Data Analysis: The percentage of global DNA methylation in RG 108-treated cells is compared to that in control-treated cells to determine the demethylating effect of the compound.

Other Potential Compounds of Interest

Given the ambiguity of "this compound," the following compounds with similar numerical designations are also in development and may be of interest:

-

IO-108: A fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), a myeloid checkpoint inhibitor. It is being investigated in a Phase 1 clinical trial for advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[5][6][7][8] IO-108 works by blocking the interaction of LILRB2 with its ligands, thereby reprogramming immune-suppressive myeloid cells in the tumor microenvironment to become pro-inflammatory.[5][8]

-

DTS-108: A prodrug of SN-38, the active metabolite of the topoisomerase inhibitor irinotecan. DTS-108 consists of SN-38 linked to a peptide vector via an esterase-sensitive bond, designed to release the active drug within the tumor. A Phase I study has evaluated its pharmacokinetics and safety in patients with advanced malignancies.[9]

-

AT-108: A gene therapy product designed to reprogram tumor cells directly into conventional dendritic cells type 1 (cDC1s). This in vivo cell reprogramming approach aims to force tumor cells to present their own antigens, thereby inducing a potent and personalized anti-tumor immune response. Preclinical data has demonstrated its efficacy in mouse models.[10]

This guide provides a comprehensive overview based on the available public information. For more detailed, non-public data, direct inquiry with the originating research institutions or companies would be necessary.

References

- 1. RG 108 | DNA Methyltransferases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. activemotif.jp [activemotif.jp]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Pharmacokinetics and safety of DTS-108, a human oligopeptide bound to SN-38 with an esterase-sensitive cross-linker in patients with advanced malignancies: a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asgardthx.com [asgardthx.com]

An In-depth Technical Guide to the Early Discovery and History of IO-108

Disclaimer: The designation "DN-108" is not uniquely associated with a single compound in publicly available scientific literature. This guide focuses on IO-108 , a therapeutic agent for which substantial early-stage research and clinical trial data are accessible.

IO-108 is an antagonist antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), a key myeloid checkpoint inhibitor.[1][2] Developed by Immune-Onc Therapeutics, IO-108 is under investigation as a novel cancer immunotherapy.[1] This document details the foundational preclinical and early clinical history of IO-108.

Discovery and Rationale

Myeloid cells are a critical component of the tumor microenvironment (TME) and can either support or suppress anti-tumor immunity. LILRB2, primarily expressed on myeloid cells, is a receptor that, when activated by its ligands (such as HLA-G, ANGPTL2, and SEMA4A), promotes an immunosuppressive phenotype in these cells.[1] High expression of LILRB2 in tumors is associated with significant macrophage infiltration, contributing to an immune-suppressive TME.[1]

The therapeutic hypothesis for IO-108 is that by blocking the LILRB2 pathway, it is possible to reprogram these immunosuppressive myeloid cells into a pro-inflammatory state. This shift is expected to enhance antigen presentation, increase T-cell activation, and ultimately boost the anti-tumor immune response.[1] IO-108 is a fully human IgG4 monoclonal antibody designed to specifically bind to LILRB2 with high affinity and potent antagonistic activity.[1]

Preclinical Characterization

In vitro studies demonstrated that treatment with IO-108 on primary immune cells led to an increase in pro-inflammatory responses and an enhancement of antigen-presenting cell phenotypes.[1] A 15-day repeat-dose toxicology study in cynomolgus monkeys, with intravenous administration of IO-108 at doses of 0, 1, 10, or 100 mg/kg/dose once weekly for three doses, showed the compound was well-tolerated at all levels. The only notable, non-statistically significant finding was a reduction in thyroid gland weight.[1]

Clinical Development: The First-in-Human Phase 1 Trial

The early clinical development of IO-108 was evaluated in a first-in-human, Phase 1, multicenter, open-label, dose-escalation study (NCT05054348).[1][2][3] This trial was designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of intravenously administered IO-108, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204), in adult patients with advanced solid tumors who have failed standard therapies.[1][2][3]

The study enrolled patients with histologically or cytologically confirmed advanced and relapsed solid tumors with measurable disease according to RECIST v1.1.[2]

-

Dose Escalation Design: A modified Toxicity Probability Interval (mTPI) method was used to guide dose escalation.[4]

-

Monotherapy Cohort: Patients received escalating doses of IO-108 every three weeks (Q3W).[2]

-

Combination Therapy Cohort: Following the safety clearance of the first two dose levels in the monotherapy arm, a combination cohort was initiated where patients received escalating doses of IO-108 in combination with pembrolizumab.[1][2]

-

Primary Objectives: The primary goals were to assess the safety and tolerability of IO-108 as a monotherapy and in combination with pembrolizumab.[2][4]

-

Secondary and Exploratory Objectives: These included evaluating the pharmacokinetics of IO-108, assessing preliminary anti-tumor activity, and exploring pharmacodynamic effects and biomarkers.[2][4]

Table 1: IO-108 Phase 1 Trial - Patient Demographics and Dosing

| Characteristic | IO-108 Monotherapy | IO-108 + Pembrolizumab |

|---|---|---|

| Number of Patients | 12 | 13 |

| Dose Range | Up to 1,800 mg Q3W | Not specified |

Table 2: IO-108 Phase 1 Trial - Safety and Tolerability

| Adverse Events | IO-108 Monotherapy (n=12) | IO-108 + Pembrolizumab (n=13) |

|---|---|---|

| Treatment-Related Adverse Events (TRAEs) | 6 (50.0%) | 6 (46.2%) |

| Grade of TRAEs | All Grade 1 or 2 | Not specified |

| Dose-Limiting Toxicities (DLTs) | 0 | Not specified |

| Maximum Tolerated Dose (MTD) | Not Reached | Not specified |

Table 3: IO-108 Phase 1 Trial - Preliminary Efficacy

| Efficacy Measure | IO-108 Monotherapy (n=11 evaluable) | IO-108 + Pembrolizumab (n=13) |

|---|---|---|

| Overall Response Rate (ORR) | 9% (1/11) | 23% (3/13) |

| Complete Response (CR) | 1 (Merkel cell carcinoma) | Not specified |

| Partial Response (PR) | Not specified | 3 (2 cholangiocarcinoma, 1 colorectal cancer) |

Mechanism of Action and Pharmacodynamics

Pharmacokinetic analysis of IO-108 demonstrated a dose-proportional increase in exposure.[2][4] Full receptor occupancy in peripheral blood was achieved at doses of 600 mg and higher.[2][4] Pharmacodynamic studies showed that clinical benefit correlated with baseline tumor inflammation gene signature (TIS) scores.[2] Furthermore, post-treatment tumor tissue analysis revealed increased markers of T-cell activation, supporting the proposed mechanism of action.[5]

Visualizations

Caption: IO-108 blocks LILRB2 signaling, promoting a pro-inflammatory myeloid phenotype.

Caption: Workflow for the first-in-human Phase 1 trial of IO-108.

Conclusion of Early Findings

The early data from the first-in-human Phase 1 study indicate that IO-108 is well-tolerated as both a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[2] The observation of a durable complete response in the monotherapy cohort provides strong evidence of single-agent activity and validates the concept of targeting myeloid-suppressive pathways through LILRB2 inhibition.[2][4] These promising early results support the continued development of IO-108 as a novel immunotherapy.[5]

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

In Vitro Toxicological Profile of DN-108 (Assumed to be RG108)

Disclaimer: The compound "DN-108" is not unambiguously identified in publicly available scientific literature. This document assumes the query refers to RG108 (N-Phthalyl-L-tryptophan) , a well-characterized, non-nucleoside DNA methyltransferase (DNMT) inhibitor. This assumption is based on the availability of in vitro toxicological and mechanistic data for RG108.

This technical guide provides a comprehensive overview of the in vitro toxicological profile of RG108, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

RG108 is a small molecule inhibitor of DNA methyltransferases (DNMTs) that functions by blocking the enzyme's active site.[1] A key characteristic of RG108 highlighted in multiple studies is its low cytotoxicity at concentrations effective for inducing DNA demethylation in vitro.[2][3][4] Unlike nucleoside-based DNMT inhibitors such as 5-azacytidine, RG108 does not require incorporation into DNA and does not cause covalent enzyme trapping, contributing to its more favorable in vitro safety profile.[1][5][6] Cytotoxicity has been observed, however, at higher concentrations in specific cancer cell lines.[5] To date, public databases do not contain information regarding the genotoxicity of RG108 from standardized assays like the Ames test or in vitro chromosomal aberration studies.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the in vitro activity and cytotoxicity of RG108.

Table 1: In Vitro Enzyme Inhibition

| Target/System | IC50 Value | Notes |

| DNA Methyltransferase (cell-free) | 115 nM | General DNMT inhibition.[1] |

| Biotinylated RG108 (cell-free) | 40 nM | High-affinity conjugate for binding studies.[7] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Assay | IC50 Value | Notes |

| Eca-109 (Esophageal Cancer) | MTT | 70 µM | Data from dose- and time-dependent proliferation inhibition.[5] |

| TE-1 (Esophageal Cancer) | MTT | 75 µM | Data from dose- and time-dependent proliferation inhibition.[5] |

| Various Human Cancer Cell Lines | Not specified | Not applicable | Stated to have no detectable toxicity at low micromolar concentrations (e.g., 10 µM) that result in significant demethylation.[1][2] |

Mechanism of Action: DNMT Inhibition

RG108 is a non-nucleoside analog that directly targets and inhibits DNA methyltransferases.[5] It is designed to bind to the active site of DNMTs, thereby preventing the transfer of methyl groups to DNA.[1][5] This inhibition leads to passive demethylation of DNA during replication, which can result in the re-expression of epigenetically silenced genes, such as tumor suppressor genes.[1][2] This mechanism contrasts with nucleoside analogs that require incorporation into the DNA strand to trap the enzyme.[6]

Experimental Protocols

Detailed protocols for standard in vitro toxicology assays are provided below. While specific reports of RG108 being subjected to all these tests are not publicly available, these methodologies represent the standard for assessing in vitro toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol is based on the methodology used to determine the IC50 of RG108 in esophageal cancer cells.[5]

Protocol:

-

Cell Seeding: Plate cells (e.g., Eca-109, TE-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of RG108 in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (typically ≤0.5%). Remove the old medium from the cells and add the medium containing the various concentrations of RG108. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for desired time periods (e.g., 6, 12, 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[8] It utilizes several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine.

Protocol (General):

-

Preparation: Prepare various concentrations of the test compound. The assay is performed with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[9]

-

Exposure: The tester bacterial strains are exposed to the test compound in a minimal agar (B569324) medium. A small amount of histidine is included to allow for a few cell divisions, which is necessary for mutations to occur.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow without added histidine) is counted for each concentration.

-

Evaluation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, and this increase is statistically significant.[10]

This assay identifies substances that may cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[11]

Protocol (General):

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).[12]

-

Exposure: Treat the cell cultures with at least three concentrations of the test compound for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., ~24 hours) without S9.[11]

-

Harvest and Staining: After treatment, add a metaphase-arresting agent (e.g., colcemid). Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the chromosomes with a dye like Giemsa.

-

Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, deletions, exchanges).

-

Evaluation: A compound is considered positive if it produces a concentration-dependent, statistically significant increase in the percentage of cells with structural aberrations.[13]

Conclusion

The available in vitro data for RG108 suggest a favorable toxicological profile compared to other compounds in its class, particularly regarding cytotoxicity. It demonstrates potent, targeted inhibition of DNMTs at nanomolar concentrations with cytotoxic effects generally observed only at much higher, micromolar concentrations. This wide therapeutic window is a significant advantage. However, a comprehensive in vitro toxicological profile is incomplete without data from standardized genotoxicity assays. Further studies, including the Ames test and chromosomal aberration assays, are necessary to fully characterize the safety profile of RG108 for drug development purposes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. criver.com [criver.com]

- 12. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 13. genedirex.com [genedirex.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Investigational Compound "DN-108" and its Potential Analogs

Disclaimer: The investigational compound "DN-108" is not uniquely identified in publicly available scientific literature. The following guide presents in-depth technical information on several well-documented investigational compounds with the "108" designation that are relevant to researchers, scientists, and drug development professionals. These compounds—RG108, IO-108, and DBPR108—represent a diverse range of therapeutic modalities and targets.

RG108 (N-Phthalyl-L-tryptophan): A Preclinical DNA Methyltransferase Inhibitor

RG108 is a non-nucleoside small molecule that inhibits DNA methyltransferases (DNMTs), enzymes crucial for epigenetic regulation.[1][2] Its ability to reverse the silencing of tumor suppressor genes by preventing DNA methylation makes it a compound of interest in oncology research.[1][3]

Pharmacokinetics

A preclinical study in rats has characterized the pharmacokinetic profile of RG108 following subcutaneous administration.[4]

Table 1: Pharmacokinetic Parameters of RG108 in Rats [4]

| Parameter | Value (Mean ± S.D. or as stated) |

| Dose Administration | Subcutaneous Injection |

| tmax (Time to Maximum Plasma Concentration) | 37.5 ± 15 min |

| Cmax (Maximum Plasma Concentration) | 61.3 ± 7.6 µM |

| Terminal Plasma Half-life | ~3.7 h (60% CI: 2.1-15.6 h) |

| AUC (Area Under the Curve) | 200 ± 54 µmol·h/l |

| Maximal Tissue Levels (Cmax in µmol/kg) | |

| Liver | 6.9 ± 6.7 |

| Skeletal Muscle | 1.6 ± 0.4 |

| Heart Muscle | 3.4 ± 1.1 |

Pharmacodynamics

The primary pharmacodynamic effect of RG108 is the inhibition of DNA methylation.[1][2] It acts by directly binding to the active site of DNMTs, thereby preventing the transfer of methyl groups to DNA.[2] This leads to the demethylation and subsequent re-expression of genes that were epigenetically silenced.[1][3] Studies have shown that RG108 can induce the demethylation and reactivation of tumor suppressor genes in human cancer cell lines without causing covalent enzyme trapping, a mechanism of action distinct from nucleoside-based DNMT inhibitors.[3]

Experimental Protocols

Pharmacokinetic Study in Rats [4]

-

Animal Model: Rats.

-

Drug Administration: RG108 was administered via subcutaneous injection.

-

Blood Sampling: Blood samples were collected at 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-injection.

-

Sample Processing: Plasma was separated from the blood samples.

-

Analytical Method: The concentration of RG108 in plasma was quantified using high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS).

-

Tissue Analysis: For tissue distribution, liver, skeletal muscle, and heart muscle were collected to determine maximal tissue concentrations.

Visualizations

Caption: Experimental workflow for the pharmacokinetic assessment of RG108 in rats.

Caption: Signaling pathway of RG108 in inhibiting DNA methylation.

IO-108: An Investigational Anti-LILRB2 Antibody for Cancer Immunotherapy

IO-108 is a fully human monoclonal antibody that targets the leukocyte immunoglobulin-like receptor B2 (LILRB2 or ILT4), an inhibitory immune checkpoint receptor found primarily on myeloid cells.[5][6] By blocking LILRB2, IO-108 aims to reprogram the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[5][7]

Pharmacokinetics

A first-in-human Phase I dose-escalation study has provided initial pharmacokinetic data for IO-108 in patients with advanced solid tumors.[8][9]

Table 2: Pharmacokinetic and Dosing Information for IO-108 in a Phase I Clinical Trial [8][9]

| Parameter | Description |

| Study Population | Patients with advanced and relapsed solid tumors |

| Dose Levels (Monotherapy) | 60 mg, 180 mg, 600 mg, 1,800 mg |

| Dose Levels (Combination with Pembrolizumab) | 180 mg, 600 mg, 1,800 mg |

| Route of Administration | Intravenous |

| Dosing Frequency | Every 3 weeks |

| Pharmacokinetic Profile | Dose-proportional increase in exposure |

Pharmacodynamics

The pharmacodynamic activity of IO-108 is centered on its ability to block the LILRB2 receptor, preventing its interaction with ligands such as HLA-G, ANGPTLs, and SEMA4A in the tumor microenvironment.[6][10] This blockade is intended to reverse the tolerogenic phenotype of myeloid cells, leading to increased pro-inflammatory responses and an enhanced antigen-presenting cell phenotype.[7] Ultimately, this is expected to lead to enhanced T-cell activation and a more robust anti-tumor immune response.[5] Full receptor occupancy in peripheral blood was achieved at doses of 600 mg and higher in the Phase I study.[9]

Experimental Protocols

Phase I Clinical Trial Protocol for IO-108 [8][9]

-

Study Design: A multicenter, open-label, dose-escalation Phase I trial.

-

Patient Population: Adults with histologically or cytologically confirmed advanced and relapsed solid tumors with measurable disease.

-

Treatment Arms:

-

IO-108 monotherapy.

-

IO-108 in combination with pembrolizumab (B1139204) (an anti-PD-1 antibody).

-

-

Primary Objectives: To assess the safety and tolerability of IO-108.

-

Secondary Objectives: To evaluate the pharmacokinetics of IO-108, assess for anti-drug antibodies, and assess preliminary anti-tumor activity.

-

Pharmacokinetic Assessment: Blood samples were collected to characterize the pharmacokinetic profile of IO-108.

-

Pharmacodynamic Assessment: Receptor occupancy in peripheral blood was measured. Pharmacodynamic gene expression changes in the tumor were also analyzed.

Visualizations

Caption: Signaling pathway of IO-108 in the tumor microenvironment.

DBPR108 (Prusogliptin): A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type 2 Diabetes

DBPR108, also known as Prusogliptin, is a novel, orally bioavailable small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4).[11] It is being developed for the treatment of type 2 diabetes.[12]

Pharmacokinetics

A Phase I study in Chinese patients with type 2 diabetes has characterized the pharmacokinetic profile of DBPR108.

Table 3: Pharmacokinetic Parameters of DBPR108 at Steady State in Patients with Type 2 Diabetes

| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |

| Route of Administration | Oral | Oral | Oral |

| Time to Cmax (Tmax) | 1.5 - 4 h (median) | 1.5 - 4 h (median) | 1.5 - 4 h (median) |

| Maximum Plasma Concentration (Cmax) | 119 ng/mL (mean) | 256 ng/mL (mean) | 567 ng/mL (mean) |

| Accumulation Ratio | 0.85 - 1.3 | 0.85 - 1.3 | 0.85 - 1.3 |

| Time to Steady State | 4 continuous daily doses | 4 continuous daily doses | 4 continuous daily doses |

Pharmacodynamics

DBPR108 is a selective inhibitor of DPP-4.[13] By inhibiting DPP-4, it prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[14] Elevated levels of active GLP-1 stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) secretion, thereby improving glycemic control.[13][14] In a Phase I study, multiple doses of DBPR108 resulted in a maximum DPP-4 inhibition ranging from 62.1% to 89.4% with increasing doses, and also led to an increase in active GLP-1 levels.

Experimental Protocols

Phase I Clinical Study Protocol for DBPR108 in Patients with Type 2 Diabetes

-

Study Design: A randomized, parallel-group, open-label, Phase I study.

-

Patient Population: Chinese adults with type 2 diabetes, glycated hemoglobin of 7.0-9.5%, and a body mass index of 19-35 kg/m ².

-

Treatment Groups: Patients were randomized (1:1:1) to receive once-daily oral doses of 50 mg, 100 mg, or 200 mg of DBPR108.

-

Primary Endpoints: To characterize the pharmacokinetic and pharmacodynamic properties of single and multiple doses of DBPR108.

-

Pharmacokinetic Assessment: Plasma concentrations of DBPR108 were measured to determine pharmacokinetic parameters.

-

Pharmacodynamic Assessment: DPP-4 activity and active GLP-1 levels in plasma were measured.

Visualizations

Caption: Signaling pathway of DBPR108 in the inhibition of DPP-4.

References

- 1. nbinno.com [nbinno.com]

- 2. stemcell.com [stemcell.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacokinetics of the Experimental Non-Nucleosidic DNA Methyl Transferase Inhibitor N-Phthalyl-L-Tryptophan (RG 108) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. IO-108 — Immune-Onc Therapeutics [immune-onc.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Immune-Onc Therapeutics to Present Preclinical Data for IO-108, a Novel Antagonist Antibody Targeting LILRB2 (ILT4) in Solid Tumors, at SITC 2020 - BioSpace [biospace.com]

- 11. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Molecular Interactions of DN-108: An In-Depth Technical Guide to its On-Target and Off-Target Effects

Introduction: DN-108, more commonly known in scientific literature as RG108 or by its chemical name N-Phthalyl-L-tryptophan, is a pioneering non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[1][2][3] This small molecule has garnered significant interest within the research community for its ability to induce DNA demethylation and reactivate epigenetically silenced genes, particularly tumor suppressor genes, without the cytotoxicity often associated with nucleoside-based DNMT inhibitors.[3][4][5] This guide provides a comprehensive technical overview of the known molecular interactions of RG108, with a primary focus on its on-target activity and a detailed exploration of its known and potential off-target effects.

On-Target Effects: Inhibition of DNA Methyltransferases

The principal mechanism of action of RG108 is the direct inhibition of DNA methyltransferases, with a notable affinity for DNMT1.[6][7] Unlike nucleoside analogs that require incorporation into DNA to trap DNMTs, RG108 functions by binding to the active site of the enzyme, thereby preventing the transfer of methyl groups to DNA.[2][8]

Quantitative On-Target Activity

The inhibitory potency of RG108 against DNMTs has been characterized in various assays. The following table summarizes key quantitative data on its on-target activity.

| Target/System | Assay Type | IC50 Value | Notes | Reference |

| M. SssI CpG methylase | Cell-free methylation assay | 115 nM | A bacterial methyltransferase often used as a model for DNMT activity. | |

| Human DNMT1 | In silico modeling and cell-based assays | - | RG108 is designed to fit into the catalytic pocket of human DNMT1.[9] | [9] |

| Buffalo Adult Fibroblasts | Immunohistochemistry | Decrease in global DNA methylation at 20 µM and 100 µM | Demonstrated a dose-dependent decrease in DNA methylation. | [10] |

| Porcine Fetal Fibroblasts | Not specified | 5 µM | Optimized concentration for improving SCNT embryonic development. | [9] |

| Human Prostate Cancer Cells (LNCaP, 22Rv1) | Not specified | - | Decreased DNMT activity and global DNA methylation. | [11] |

| Esophageal Cancer Cells (Eca-109, TE-1) | MTT Assay | 70 µM (Eca-109), 75 µM (TE-1) | Inhibition of cell proliferation. | [12] |

Signaling Pathway of On-Target Action

RG108's inhibition of DNMT1 leads to a cascade of downstream effects, ultimately resulting in the re-expression of silenced genes. This process is crucial for its anti-tumor effects.

Known and Potential Off-Target Effects

While RG108 is frequently cited for its low toxicity at effective concentrations, a comprehensive profile of its off-target interactions is not well-documented in publicly available literature.[3][5][10] The following sections detail the known and potential off-target effects based on its chemical structure and broader pharmacological activities observed in preclinical studies.

Potential Off-Target Effects Related to L-Tryptophan (B1681604) Structure

RG108 is a derivative of the essential amino acid L-tryptophan. This structural feature raises the possibility of interactions with pathways and proteins that recognize tryptophan.

1. Plasma Protein Binding and Tryptophan Displacement:

2. Neuromodulatory and Antidepressant-like Activities:

Studies in animal models have indicated that RG108 exhibits antidepressant and neuromodulatory activities.[1] These effects may be a downstream consequence of DNMT inhibition in the brain, but a direct interaction with neuronal receptors or enzymes involved in neurotransmitter metabolism cannot be ruled out.

Other Observed Pharmacological Effects

Beyond its primary epigenetic mechanism, RG108 has been reported to have other biological effects. It is currently unclear if these are direct off-target interactions or indirect results of its on-target activity.

1. Antioxidant Activity:

In studies related to noise-induced hearing loss and cisplatin-induced ototoxicity, RG108 has been shown to exert protective effects by reducing oxidative stress.[7][18] This was associated with the regulation of the NRF2-antioxidative stress signaling pathway.[18]

2. Regulation of Ion Channels:

There is evidence to suggest that RG108 can regulate genes encoding for ion channels, leading to increased membrane excitability in cortical pyramidal neurons.[7]

3. Anti-proliferative and Pro-apoptotic Effects:

RG108 induces apoptosis and inhibits cell growth in various cancer cell lines.[1][11] While this is a desired outcome for an anti-cancer agent and is linked to the reactivation of tumor suppressor genes, direct interactions with other cellular pathways involved in cell death and proliferation have not been extensively explored.

The following diagram illustrates the potential off-target pathways of RG108.

Experimental Protocols

In Vitro DNA Methyltransferase Inhibition Assay

A common method to quantify the inhibitory activity of compounds like RG108 is a cell-free in vitro methylation assay.

Objective: To determine the IC50 value of RG108 against a specific DNA methyltransferase.

Materials:

-

Substrate DNA (e.g., a PCR product containing CpG sites)

-

Recombinant DNA methyltransferase (e.g., M.SssI or human DNMT1)

-

S-adenosyl-L-[methyl-³H]methionine (as a methyl donor)

-

RG108 (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, substrate DNA, and the DNA methyltransferase enzyme.

-

Add varying concentrations of RG108 to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

-

Spot the reaction mixtures onto filter paper and wash to remove unincorporated radiolabeled methyl donor.

-

Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each RG108 concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Off-Target Effect Screening (General Workflow)

While specific off-target screening data for RG108 is not publicly available, a general workflow for identifying such effects is outlined below. This typically involves screening the compound against a broad panel of kinases, receptors, and other enzymes.

Conclusion

RG108 (this compound) is a well-characterized inhibitor of DNA methyltransferases with promising therapeutic potential, particularly in oncology. Its on-target mechanism, involving the direct inhibition of DNMT1 and subsequent reactivation of silenced genes, is well-established. However, a comprehensive understanding of its off-target effects remains an area for further investigation. While the compound is noted for its low cytotoxicity, its structural similarity to L-tryptophan and its observed effects on pathways related to oxidative stress and neuronal function suggest potential off-target interactions that warrant more detailed characterization. Future studies employing broad-panel off-target screening and detailed toxicological assessments will be crucial for a complete understanding of the pharmacological profile of RG108 and its development as a therapeutic agent.

References

- 1. RG-108 - LKT Labs [lktlabs.com]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. RG108 [bio-gems.com]

- 6. RG108 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RG 108 | DNA methyltransferase inhibitor | Hello Bio [hellobio.com]

- 9. researchgate.net [researchgate.net]

- 10. geneticsmr.org [geneticsmr.org]

- 11. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicology and safety study of L-tryptophan and its impurities for use in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Toxicology and safety study of L-tryptophan and its impurities for use in broiler feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Thirteen week toxicity study of dietary l-tryptophan in rats with a recovery period of 5 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deciphering the potential ability of RG108 in cisplatin-induced HEI-OC1 ototoxicity: a research based on RNA-seq and molecular biology experiment - PMC [pmc.ncbi.nlm.nih.gov]

DN-108: A Technical Guide for Researchers in Metabolic Disease

An In-depth Review of the Preclinical Data, Experimental Protocols, and Signaling Pathways of the PPARγ Agonist DN-108 in a Type 2 Diabetes Mellitus Disease Model.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of compounds. Preclinical studies in a KKAy mouse model of type 2 diabetes mellitus have demonstrated its efficacy in improving glycemic control and lipid profiles. This document provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Core Compound Information

| Identifier | Information |

| Compound Name | This compound |

| Chemical Name | 5-{[4-(2-(2,3-dihydroindol-1-yl)ethoxy)phenyl]methyl}-thiazolidine-2,4-dione |

| Class | Thiazolidinedione (TZD) |

| Mechanism of Action | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist |

| Primary Indication | Type 2 Diabetes Mellitus |

Preclinical Efficacy in a Type 2 Diabetes Mellitus Model

The antidiabetic and lipid-lowering effects of this compound were evaluated in KKAy mice, a well-established model of genetic type 2 diabetes characterized by obesity, hyperglycemia, hyperinsulinemia, and dyslipidemia.

Quantitative Data Summary

The following table summarizes the key findings from a 4-day oral administration study of this compound in KKAy mice.

| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change vs. Control |

| Plasma Glucose (mg/dL) | 489 ± 25 | 204 ± 33 | ↓ 58.3% |

| Plasma Triglycerides (mg/dL) | 351 ± 28 | 148 ± 16 | ↓ 57.8% |

| Plasma Insulin (B600854) (ng/mL) | 21.3 ± 3.4 | 5.2 ± 1.5 | ↓ 75.6% |

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

In Vivo KKAy Mouse Model of Type 2 Diabetes

Objective: To assess the antidiabetic and lipid-lowering efficacy of this compound in a genetically diabetic mouse model.

Animal Model:

-

Species: Mouse

-

Strain: KKAy/Ta Jcl

-

Sex: Male

-

Age: 10 weeks

-

Supplier: CLEA Japan, Inc.

-

Acclimation Period: 1 week

-

Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Experimental Groups:

-

Vehicle Control: Administered the vehicle solution (e.g., 0.5% carboxymethyl cellulose).

-

This compound Treatment: Administered this compound at a dose of 10 mg/kg body weight.

Drug Administration:

-

Route: Oral gavage

-

Frequency: Once daily

-

Duration: 4 consecutive days

Data Collection and Analysis:

-

Blood Sampling: On the final day of the study, blood samples were collected from the tail vein of non-fasted mice.

-

Plasma Glucose Measurement: Plasma glucose concentrations were determined using a commercially available glucose oxidase method.

-

Plasma Triglyceride Measurement: Plasma triglyceride levels were measured using an enzymatic assay kit.

-

Plasma Insulin Measurement: Plasma insulin concentrations were quantified using a radioimmunoassay (RIA) kit.

-

Statistical Analysis: Data were analyzed using an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine significant differences between the treatment and control groups. A p-value of <0.05 was considered statistically significant.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.

PPARγ Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of this compound to PPARγ.

Caption: this compound activates the PPARγ-RXR heterodimer, leading to the regulation of target genes involved in glucose and lipid metabolism.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for the preclinical evaluation of this compound in the KKAy mouse model.

Caption: Workflow for the in vivo evaluation of this compound in the KKAy mouse model of type 2 diabetes.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes mellitus in preclinical models. Its potent PPARγ agonist activity translates to robust improvements in glycemic control and lipid metabolism. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for further research and development of this compound and similar compounds. Further studies are warranted to explore its long-term efficacy, safety profile, and potential in other metabolic disorders, including diabetic nephropathy.

Following a comprehensive search of publicly available scientific literature and databases, no specific information, research articles, or data could be found for a compound designated "DN-108." This suggests that "this compound" may be an internal research code, a compound that has not been disclosed in public forums or scientific publications, or a discontinued (B1498344) project that did not result in published findings.

Due to the absence of any public data, it is not possible to fulfill the request for an in-depth technical guide, including data presentation, experimental protocols, and visualizations related to this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information not available in the public domain. If "this compound" is a misnomer or an alternative designation for a known compound, providing the correct chemical name, CAS number, or any associated publication identifiers would be necessary to conduct a thorough literature review.

Methodological & Application

Application Notes and Protocols for the DNMT Inhibitor RG108 in Cell Culture

A Note on Nomenclature: The experimental protocols detailed below pertain to the compound RG108 , a non-nucleoside DNA methyltransferase (DNMT) inhibitor. Initial searches for "DN-108" did not yield a matching compound, and it is presumed that the query may have intended to reference RG108 due to its relevance in cell culture-based cancer research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RG108 in cell culture experiments. The protocols cover cell line maintenance, experimental treatments, and key assays to evaluate the cellular effects of RG108.

Mechanism of Action

RG108 is a non-nucleoside small molecule that functions as a DNA methyltransferase (DNMT) inhibitor.[1] Unlike nucleoside analogs, RG108 does not get incorporated into the DNA. Instead, it is thought to bind to the active site of DNMT enzymes, thereby blocking the transfer of methyl groups to cytosine residues.[1] This inhibition of DNMT activity leads to passive, replication-dependent demethylation of the genome.[1] A primary application of RG108 in cancer research is its ability to reactivate tumor suppressor genes that have been silenced by hypermethylation of their promoter regions.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of RG108 in various cancer cell lines.

Table 1: IC50 Values of RG108 in Esophageal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| Eca-109 | 70 |

| TE-1 | 75 |

Data from a study on the effects of RG108 on esophageal cancer cell proliferation.[3]

Table 2: Effects of RG108 on Prostate Cancer Cell Lines

| Cell Line | Effect | Observations |

| LNCaP | Growth inhibition, Apoptosis induction | Dose and time-dependent effects. Decreased DNMT activity and global DNA methylation.[2] |

| 22Rv1 | Growth inhibition, Apoptosis induction | Dose and time-dependent effects. Decreased DNMT activity and global DNA methylation.[2] |

| DU145 | Growth inhibition, Apoptosis induction | Dose and time-dependent effects.[2] |

| PC-3 | No significant effect on cancer phenotype | [4] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of RG108 Action

Caption: RG108 inhibits DNMTs, leading to reduced DNA hypermethylation and reactivation of tumor suppressor genes, ultimately inducing apoptosis and inhibiting proliferation.

Experimental Workflow for Assessing RG108 Efficacy

Caption: Workflow for evaluating the in vitro anti-tumor effects of RG108.

Experimental Protocols

Cell Culture and Maintenance of Prostate Cancer Cell Lines (e.g., LNCaP)

This protocol describes the standard procedure for culturing and maintaining human prostate cancer cell lines such as LNCaP, which are suitable for studying the effects of RG108.

Materials:

-

LNCaP human prostate cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells three times with PBS.[5] Add 5 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.[5] Neutralize the trypsin with 5 mL of complete growth medium and centrifuge the cells at 150 x g for 5 minutes.[5] Resuspend the cell pellet in fresh medium and split the cells at a 1:3 to 1:6 ratio into new flasks.

RG108 Treatment

Materials:

-

RG108 (powder)

-